molecular formula C6H8O2 B088890 2-(Methoxymethyl)furan CAS No. 13679-46-4

2-(Methoxymethyl)furan

Cat. No.: B088890
CAS No.: 13679-46-4
M. Wt: 112.13 g/mol
InChI Key: GANSPRKOWQQXPE-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)furan is an organic compound that belongs to the furan family. It is a colorless liquid that has a sweet and fruity odor. This compound has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

  • Biobased Polyester Synthesis : 2,5-Bis(hydroxymethyl)furan, a related compound, has been used for enzymatically polymerizing biobased furan polyesters. This process involves a three-stage method and results in novel biobased furan polyesters with desirable physical properties (Jiang et al., 2014).

  • Organometallic Reactions : The reaction of [(2-furyl)methoxymethylene]pentacarbonylchromium with acetylenes, which produces furan and phenol, demonstrates the role of furan derivatives in constructing new aromatic nuclei (Mccallum et al., 1988).

  • Conversion to Levulinate Esters : A method for converting biomass-derived furan to methyl levulinate, a platform molecule, via acid-catalysis, has been developed. This process involves transforming furan into 2-methoxymethyl-furan and then converting it to methyl levulinate (Zhang et al., 2019).

  • Antioxidant Activity in Plant Foods : 5-(Methoxymethyl)furan-2-carbaldehyde, a derivative, is formed during the extraction of phenolics in plants. It exhibits antioxidant activity and is important in understanding the phenolic content and antioxidant activities of plant foods (Chen et al., 2014).

  • Polymer, Fuel, and Chemical Production : 5-Hydroxymethylfurfural (HMF) and its derivatives, like 2,5-bis(methoxymethyl)furan, are important for the production of polymers, fuels, and chemicals from plant biomass. They offer a sustainable alternative to non-renewable hydrocarbon sources (Chernyshev et al., 2017).

  • Cancer Research : Certain 3-arylaminobenzofuran derivatives, including ones with 2-methoxy/ethoxycarbonyl groups, have shown significant antiproliferative activity against cancer cells and potential for cancer treatment (Romagnoli et al., 2015).

  • Enzyme-Catalyzed Oxidations : Enzymes can catalyze the oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA), a compound important for the production of biobased polymers. This demonstrates the potential of enzymatic processes in sustainable chemistry (Dijkman et al., 2014).

Safety and Hazards

2-(Methoxymethyl)furan is a highly flammable liquid and vapor. It is harmful in contact with skin and causes skin irritation. It also causes serious eye irritation. It may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed or if inhaled .

Biochemical Analysis

Biochemical Properties

2-(Methoxymethyl)furan plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may further interact with cellular macromolecules such as DNA, proteins, and lipids . These interactions can result in various biochemical outcomes, including enzyme inhibition or activation, and the modulation of metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, this compound can modulate cell signaling pathways, influencing gene expression and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and detoxification pathways . At higher concentrations, this compound may induce cytotoxic effects, leading to cell death through mechanisms such as apoptosis or necrosis. The compound’s impact on cell function is also evident in its ability to alter mitochondrial function, thereby affecting cellular energy metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules within the cell. One of the primary mechanisms is the binding of this compound to cytochrome P450 enzymes, leading to the formation of reactive oxygen species (ROS) and other reactive intermediates . These reactive species can cause oxidative damage to cellular components, including lipids, proteins, and DNA. Additionally, this compound can modulate the activity of transcription factors, thereby influencing gene expression and cellular responses to stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can undergo oxidative degradation, leading to the formation of various degradation products . These degradation products may have distinct biological activities, further complicating the temporal effects of the compound. Long-term exposure to this compound has been associated with persistent oxidative stress and alterations in cellular homeostasis.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be metabolized efficiently by the liver . At higher doses, this compound can induce toxic effects, including liver damage, oxidative stress, and genotoxicity . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These findings highlight the importance of dose-dependent studies to understand the safety and efficacy of this compound in biological systems.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes oxidative metabolism, leading to the formation of reactive intermediates and metabolites . These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The metabolic flux of this compound can influence the levels of key metabolites, impacting cellular metabolism and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can interact with intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also dependent on its physicochemical properties, such as lipophilicity and molecular size.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Post-translational modifications and targeting signals may direct this compound to specific organelles, affecting its activity and function. The localization of this compound within subcellular compartments can have significant implications for its biological effects and mechanisms of action.

Properties

IUPAC Name

2-(methoxymethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-7-5-6-3-2-4-8-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANSPRKOWQQXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065581
Record name Furan, 2-(methoxymethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear to yellow liquid; Airy, roasted coffee aroma
Record name Furfuryl methyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1511/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

134.00 to 135.00 °C. @ 760.00 mm Hg
Record name 2-(Methoxymethyl)furan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034247
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; Soluble in ether, Soluble (in ethanol)
Record name Furfuryl methyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1511/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.013-1.019
Record name Furfuryl methyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1511/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

13679-46-4
Record name 2-(Methoxymethyl)furan
Source CAS Common Chemistry
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Record name Furfuryl methyl ether
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Record name 2-(Methoxymethyl)furan
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Record name Furan, 2-(methoxymethyl)-
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Record name Furan, 2-(methoxymethyl)-
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Record name 2-(methoxymethyl)furan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.782
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Record name FURFURYL METHYL ETHER
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Record name 2-(Methoxymethyl)furan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034247
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of Furfuryl methyl ether (2-(Methoxymethyl)furan) according to current research?

A: Furfuryl methyl ether (FME) is primarily investigated as a potential bio-based fuel component. [] It can be produced through the catalytic reductive etherification of furfural, a platform chemical derived from renewable resources. [] Additionally, FME is a significant volatile compound found in various coffee products. Its concentration is influenced by the type of coffee and the brewing method used. []

Q2: How does water hardness affect the presence of Furfuryl methyl ether in brewed coffee?

A: Studies indicate that water hardness can influence the concentration of volatile compounds, including FME, in brewed coffee. Specifically, medium hard water has been shown to yield the highest number of volatile compounds, with FME being one of them. [, ] This suggests that the mineral content of water plays a role in extracting and retaining these flavor compounds during the brewing process.

Q3: Are there any known toxicological concerns related to Furfuryl methyl ether?

A3: While the provided research focuses on FME's applications as a fuel and its presence in food, toxicological information is limited within these studies. Further research is necessary to thoroughly evaluate its safety profile and potential adverse effects.

Q4: What catalytic processes are relevant to Furfuryl methyl ether production?

A: The production of FME from furfural involves a catalytic reductive etherification reaction. [] This process often utilizes heterogeneous catalysts, with palladium on charcoal exhibiting promising selectivity towards FME formation. [] The choice of catalyst and reaction conditions significantly influences the yield and selectivity of FME production.

Q5: Can the structure of Furfuryl methyl ether be modified to enhance its properties for specific applications?

A: While the provided research doesn't directly explore structural modifications of FME, it highlights that the fungistatic activity of nitrofuran derivatives, a class of compounds structurally related to FME, is influenced by their substituents. [] This suggests that modifying the FME structure could potentially alter its properties and enhance its suitability for specific applications.

Q6: How stable is Furfuryl methyl ether under different conditions?

A6: The research papers primarily focus on FME production and its presence in coffee. Information regarding its stability under various conditions, such as temperature, pH, or exposure to light, is not extensively discussed. Further investigation is needed to understand its stability profile and potential degradation pathways.

Q7: What analytical techniques are commonly employed to identify and quantify Furfuryl methyl ether?

A: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for analyzing volatile compounds, including FME, in complex mixtures like coffee. [] Headspace liquid-phase micro-extraction (HS-LPME) can be employed as a pre-treatment method to extract and concentrate FME before GC-MS analysis. []

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